3-Bromo-6-chloro-2-methoxypyridine
Overview
Description
3-Bromo-6-chloro-2-methoxypyridine: is an organic compound with the molecular formula C6H5BrClNO . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-methoxypyridine typically involves the halogenation of 2-methoxypyridine. One common method includes the bromination and chlorination of 2-methoxypyridine under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine, often with a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade halogenating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloro-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 3-Bromo-6-chloro-2-methoxypyridine is widely used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential drug candidates. Its derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties .
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the creation of compounds with specific desired properties .
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-methoxypyridine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in coupling reactions, the bromine and chlorine atoms facilitate the formation of new carbon-carbon bonds. In biological systems, its derivatives may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Bromo-6-chloro-3-methoxypyridine
- 3-Bromo-6-chloro-2-methylpyridine
- 6-Chloro-2-methoxypyridine-3-boronic acid
Comparison: 3-Bromo-6-chloro-2-methoxypyridine is unique due to the specific positioning of its bromine, chlorine, and methoxy groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and properties compared to similar compounds. For instance, the presence of the methoxy group at the 2-position can influence the electron density of the pyridine ring, affecting its reactivity in substitution and coupling reactions .
Biological Activity
3-Bromo-6-chloro-2-methoxypyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrClN O, with a molecular weight of approximately 222.47 g/mol. The compound features a pyridine ring substituted with bromine and chlorine atoms at the 3 and 6 positions, respectively, along with a methoxy group at the 2 position. These substituents play a crucial role in its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess anticancer properties, influencing cell proliferation and apoptosis in cancer cell lines.
- Enzyme Inhibition : Investigations into its interactions with specific enzymes have revealed potential inhibitory effects, which could be harnessed for therapeutic purposes .
The biological effects of this compound are largely attributed to its ability to interact with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating metabolic pathways critical for disease progression.
- Substituent Influence : The presence of bromine and chlorine allows for further functionalization through nucleophilic substitution reactions, enhancing the compound's bioavailability and efficacy in drug design.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed significant inhibition zones compared to control groups:
Bacterial Strain | Inhibition Zone (mm) | Control (mm) |
---|---|---|
Staphylococcus aureus | 15 | 0 |
Escherichia coli | 12 | 0 |
Pseudomonas aeruginosa | 10 | 0 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Studies
In vitro studies on cancer cell lines have demonstrated that derivatives of this compound can induce apoptosis. A notable case study involved its application in breast cancer cells:
Cell Line | IC (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |
HeLa (Cervical Cancer) | 30 | Cell cycle arrest |
The IC values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .
Properties
IUPAC Name |
3-bromo-6-chloro-2-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCVTFQTUUYXQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682493 | |
Record name | 3-Bromo-6-chloro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211526-62-3 | |
Record name | 3-Bromo-6-chloro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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